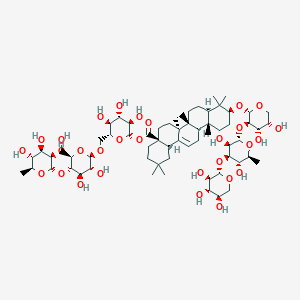
1,4-Dibrom-2,3-difluorbenzol
Übersicht
Beschreibung
1,4-Dibromo-2,3-difluorobenzene is an organic compound with the molecular formula C6H2Br2F2. It is a derivative of benzene, where two bromine atoms and two fluorine atoms are substituted at the 1,4 and 2,3 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Wissenschaftliche Forschungsanwendungen
1,4-Dibromo-2,3-difluorobenzene has several applications in scientific research:
Wirkmechanismus
Target of Action
1,4-Dibromo-2,3-difluorobenzene is a halogenated benzene . It is primarily used in the preparation of various biologically active compounds such as non-nucleoside reverse transcriptase inhibitors . It is also used in the synthesis of conjugated polymers for organic photovoltaics . The primary targets of this compound are therefore the enzymes and proteins involved in these processes.
Biochemical Pathways
1,4-Dibromo-2,3-difluorobenzene is involved in the synthesis of various biologically active compounds . The specific biochemical pathways affected by this compound would therefore depend on the specific compounds being synthesized. For example, in the synthesis of non-nucleoside reverse transcriptase inhibitors, this compound could potentially affect the pathways involved in viral replication.
Action Environment
The action, efficacy, and stability of 1,4-Dibromo-2,3-difluorobenzene can be influenced by various environmental factors. For example, temperature and pH can affect the rate and efficiency of chemical reactions involving this compound . Additionally, the presence of other compounds in the reaction mixture can also influence its action.
Biochemische Analyse
Biochemical Properties
1,4-Dibromo-2,3-difluorobenzene plays a significant role in biochemical reactions due to its halogenated nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of biologically active compounds that can inhibit enzymes like reverse transcriptase . The interactions between 1,4-Dibromo-2,3-difluorobenzene and these biomolecules are primarily based on its ability to form stable complexes, which can inhibit or modify the activity of the target enzymes.
Cellular Effects
1,4-Dibromo-2,3-difluorobenzene has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cellular proteins can lead to changes in gene expression, which in turn affects cellular metabolism and function . The compound’s ability to integrate into cellular processes makes it a valuable tool for studying cellular mechanisms and developing therapeutic agents.
Molecular Mechanism
The molecular mechanism of 1,4-Dibromo-2,3-difluorobenzene involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific sites on enzymes, leading to inhibition or activation of their activity . Additionally, it can interact with DNA and RNA, causing changes in gene expression that affect cellular function. These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Dibromo-2,3-difluorobenzene can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1,4-Dibromo-2,3-difluorobenzene remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 1,4-Dibromo-2,3-difluorobenzene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it can cause toxic or adverse effects . Studies have identified threshold effects, where the compound’s activity changes significantly with increasing dosage. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
1,4-Dibromo-2,3-difluorobenzene is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes . The compound’s role in these pathways is essential for understanding its biochemical properties and potential therapeutic applications. Additionally, its interactions with metabolic enzymes can provide insights into its mechanism of action and effects on cellular metabolism.
Transport and Distribution
The transport and distribution of 1,4-Dibromo-2,3-difluorobenzene within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, making it important to understand its transport and distribution mechanisms.
Subcellular Localization
1,4-Dibromo-2,3-difluorobenzene’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, mitochondria, or other organelles, where it exerts its effects on cellular function . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,3-difluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2,3-difluorobenzene using bromine in the presence of a catalyst. The reaction is typically carried out under controlled temperature conditions to ensure the selective substitution of bromine atoms at the desired positions .
Industrial Production Methods: In industrial settings, the production of 1,4-dibromo-2,3-difluorobenzene often involves large-scale bromination reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dibromo-2,3-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions with arylboronic acids to form fluorinated para-terphenyls.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used in the presence of solvents like tetrahydrofuran (THF).
Major Products: The major products formed from these reactions include various substituted benzene derivatives, which are valuable intermediates in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
- 1,2-Dibromobenzene
- 1,3-Dibromobenzene
- 1,4-Dibromobenzene
- 2,3-Difluorobenzene
Comparison: 1,4-Dibromo-2,3-difluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. Compared to other dibromobenzenes, the additional fluorine atoms enhance its reactivity and make it a valuable intermediate in the synthesis of fluorinated compounds .
Eigenschaften
IUPAC Name |
1,4-dibromo-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXGEFSBDPGCEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594083 | |
| Record name | 1,4-Dibromo-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156682-52-9 | |
| Record name | 1,4-Dibromo-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dibromo-2,3-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


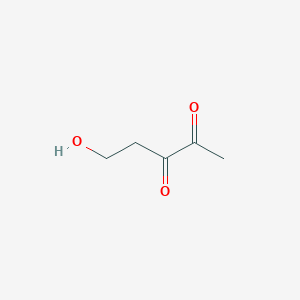
![[(2R)-2-hydroxy-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B138119.png)
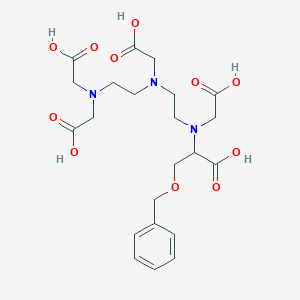
![4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B138121.png)


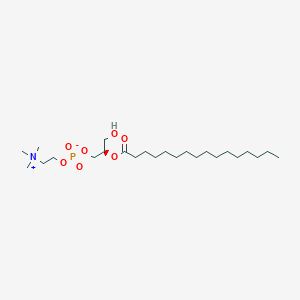
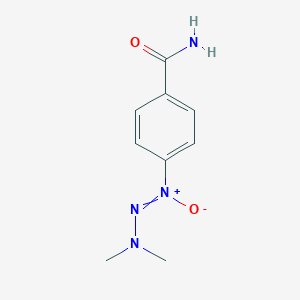
![3-(Bromomethyl)-7-chlorobenzo[b]thiophene](/img/structure/B138130.png)

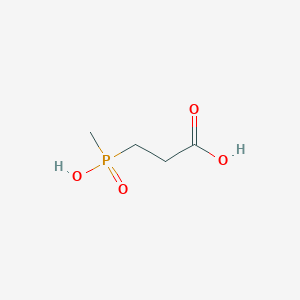
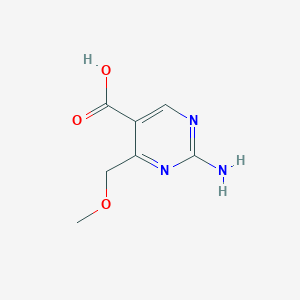
![1-[(2-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B138143.png)
